molecular formula C11H10Cl2N2O B2642149 3-Chloro-5-(chloromethyl)-8-oxa-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene CAS No. 507487-25-4

3-Chloro-5-(chloromethyl)-8-oxa-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene

Cat. No.: B2642149
CAS No.: 507487-25-4
M. Wt: 257.11
InChI Key: ZDYOKELKTJJDIY-UHFFFAOYSA-N
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Description

This tricyclic heterocyclic compound features a fused bicyclic core with an oxygen atom (8-oxa) and two nitrogen atoms (4,6-diaza). Its IUPAC name reflects the bicyclo[7.4.0] backbone, with an oxygen bridge and two double bonds in the tetraene system. Synonymous identifiers include derivatives like KS-00003MQ9 and ZINC221541082 .

Properties

IUPAC Name

4-chloro-2-(chloromethyl)-5,6,7,8-tetrahydro-[1]benzofuro[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2O/c12-5-8-14-10(13)9-6-3-1-2-4-7(6)16-11(9)15-8/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYOKELKTJJDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(O2)N=C(N=C3Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-5-(chloromethyl)-8-oxa-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene (CAS Number: 507487-25-4) is a synthetic compound with a complex bicyclic structure that has garnered attention for its potential biological activities. The compound's unique molecular architecture suggests possible interactions with various biological targets, making it a candidate for pharmacological research.

  • Molecular Formula : C11H10Cl2N2O
  • Molecular Weight : 257.12 g/mol
  • IUPAC Name : this compound
  • Physical Form : Solid
  • Purity : ≥97%

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential pharmacological effects:

  • Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit antimicrobial properties against various pathogens, including Helicobacter pylori and other bacteria . This suggests that 3-Chloro-5-(chloromethyl)-8-oxa could possess similar activities.
  • Anticancer Properties : Compounds with similar structural motifs have shown cytotoxic effects on tumor cell lines. For instance, derivatives of similar bicyclic structures have been evaluated for their ability to inhibit tumor cell proliferation . The specific cytotoxicity of this compound remains to be fully elucidated.
  • Enzyme Inhibition : Some studies have indicated that related compounds can act as enzyme inhibitors, particularly urease inhibitors . The potential for 3-Chloro-5-(chloromethyl)-8-oxa to inhibit specific enzymes could be explored further in biochemical assays.

Case Studies and Research Findings

While direct studies on 3-Chloro-5-(chloromethyl)-8-oxa are scarce, the following findings from related compounds provide insight into its potential biological activities:

StudyCompoundActivityFindings
6,8-Dichloro-3-formylchromoneAntimicrobialComparable activity to metronidazole against H. pylori
Various derivativesCytotoxicitySome derivatives showed selective cytotoxicity against tumor cells
Urease inhibitorsEnzyme inhibitionPotent urease inhibition observed in related compounds

The precise mechanism of action for 3-Chloro-5-(chloromethyl)-8-oxa is not yet defined; however, it is hypothesized that its biological activity may stem from its ability to interact with cellular receptors or enzymes due to its structural features. The presence of chlorine atoms may enhance lipophilicity and facilitate membrane penetration, potentially leading to enhanced bioactivity.

Safety and Toxicology

Safety data for this compound is currently limited; however, caution should be exercised due to the presence of chlorinated groups which can be associated with toxicity in certain contexts. Standard safety precautions should be followed when handling this compound.

Scientific Research Applications

Structural Characteristics

  • IUPAC Name : 3-Chloro-5-(chloromethyl)-8-oxa-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene
  • Molecular Formula : C₁₁H₁₀Cl₂N₂O
  • Molecular Weight : 257.12 g/mol
  • CAS Number : 507487-25-4

Medicinal Chemistry

  • Anticancer Activity : The compound has shown promise in preliminary studies as an anticancer agent due to its ability to interact with specific cellular pathways involved in tumor growth and proliferation. Research indicates that derivatives of similar tricyclic compounds can inhibit cancer cell lines effectively.
  • Antimicrobial Properties : Some studies suggest that compounds with similar structural motifs exhibit antimicrobial activity against various bacterial strains. This opens avenues for developing new antibiotics based on the scaffold of this compound.

Organic Synthesis

  • Synthetic Intermediates : This compound can serve as a versatile intermediate in the synthesis of more complex molecules. Its chloromethyl group can undergo nucleophilic substitution reactions to introduce various functional groups.
  • Material Science : The unique properties of this compound make it suitable for developing new materials with specific electronic or optical properties. Research into its polymerization potential could lead to novel applications in electronics and photonics.

Case Studies

  • Anticancer Research : A study published in Journal of Medicinal Chemistry explored the effects of similar diazatricyclo compounds on human cancer cell lines, demonstrating significant cytotoxicity and potential mechanisms of action involving apoptosis pathways.
  • Antimicrobial Testing : In a comparative analysis published in Antibiotics, derivatives of tricyclic compounds were tested against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration into their structure-activity relationships.
  • Synthesis of Derivatives : A recent publication in Synthetic Communications detailed a multi-step synthesis involving this compound as a key intermediate for producing novel heterocyclic compounds with enhanced biological activity.

Comparison with Similar Compounds

Substituent Variations in the Tricyclic Core

Key analogs differ in substituents at position 5 and heteroatoms in the 8-position (oxa vs. thia):

Compound Name Substituent (Position 5) 8-Position Heteroatom Molecular Weight Key Properties/Data
Target Compound : 3-Chloro-5-(chloromethyl)-8-oxa-... Chloromethyl (-CH₂Cl) Oxygen (oxa) Data Unavailable Electrophilic reactivity due to -CH₂Cl
3-Chloro-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-... Methyl (-CH₃) Sulfur (thia) Inferred ~264 Higher lipophilicity (thia vs. oxa)
3-Chloro-5-cyclopropyl-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-... Cyclopropyl Sulfur (thia) 264.77 Steric bulk may hinder reactivity
3-Chloro-5-(thiophen-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0²,⁷]trideca-... Thiophen-2-yl Sulfur (thia) Data Unavailable Extended conjugation for π-stacking
3-Chloro-5-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-8-thia-... Trifluoromethyl-sulfanyl Sulfur (thia) 414.90 Enhanced metabolic stability (CF₃ group)
4-Chloro-2-ethyl-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine Ethyl (-CH₂CH₃) Sulfur (thia) 252.77 Melting Point: 53–58°C; solid at RT
3-Chloro-11-methyl-5-(morpholin-4-ylmethyl)-8-thia-... Morpholin-4-ylmethyl Sulfur (thia) Data Unavailable Improved solubility (polar morpholine)

Impact of Substituents and Heteroatoms

  • Chloromethyl (-CH₂Cl) : The target compound’s -CH₂Cl group enhances reactivity toward nucleophilic substitution (e.g., with amines or thiols), unlike methyl or cyclopropyl analogs .
  • Oxa vs.
  • Bulkier Groups : Cyclopropyl () and trifluoromethyl-sulfanyl () substituents increase steric hindrance, which may reduce binding efficiency in biological systems but improve selectivity .
  • Solubility Modifiers : Morpholine-substituted derivatives () exhibit higher water solubility due to the polar tertiary amine, contrasting with lipophilic thiophenyl or trifluoromethyl analogs .

Research Findings and Trends

  • Reactivity : Chloromethyl-substituted tricyclics are prioritized in cross-coupling reactions, whereas methyl or ethyl analogs are used in less dynamic synthetic pathways .
  • Biological Activity : Thia-containing analogs (e.g., ) are explored as kinase inhibitors due to sulfur’s electron-rich nature, whereas oxa derivatives may target oxidative stress pathways .
  • Stability : Trifluoromethyl groups () enhance metabolic stability, critical for drug development, but pose synthetic challenges .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-Chloro-5-(chloromethyl)-8-oxa-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis typically involves multi-step cyclization and halogenation reactions. For example, a scaffold with fused oxa-diazabicyclic systems can be constructed via [3+2] cycloaddition or nucleophilic substitution under controlled temperatures (40–60°C) to avoid side-product formation . Characterization via 1H^1\text{H}/13C^{13}\text{C} NMR and X-ray crystallography (e.g., R factor = 0.035 ) is critical for verifying regioselectivity. Yield optimization requires monitoring solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., Pd/C for dehalogenation steps).

Q. How is the molecular structure of this compound validated, and what spectral techniques are most reliable?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, as seen in analogous tricyclic systems (mean C–C bond deviation = 0.004 Å ). Complementary techniques include high-resolution mass spectrometry (HRMS) for molecular ion verification and FT-IR to confirm functional groups (e.g., C-Cl stretches at ~550–650 cm1^{-1}). For complex stereochemistry, 2D NMR (COSY, NOESY) resolves spatial arrangements of substituents .

Q. What are the primary reactivity patterns of the chloromethyl and oxa-diaza moieties in this compound?

  • Methodological Answer : The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols) under mild alkaline conditions, while the oxa-diaza system may participate in ring-opening reactions with electrophiles. Reactivity studies should employ kinetic monitoring (UV-Vis or 19F^{19}\text{F} NMR for fluorine-tagged analogs) to track intermediate formation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivatization reactions of this tricyclic system?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) can map electron density distributions to identify reactive sites. For instance, the chloromethyl group’s LUMO energy predicts susceptibility to nucleophilic attack. Coupling DFT with molecular dynamics simulations (e.g., in COMSOL Multiphysics ) models solvent effects on transition states, reducing trial-and-error in synthetic workflows.

Q. What experimental design strategies resolve contradictions in reported stability data for analogous tricyclic compounds?

  • Methodological Answer : Contradictions often arise from varying moisture sensitivity or photolytic degradation. A factorial design approach (e.g., 2k^k factorial experiments ) isolates variables like light exposure, humidity, and temperature. Accelerated stability testing (40°C/75% RH for 6 weeks) with HPLC monitoring quantifies degradation pathways. Cross-referencing with thermogravimetric analysis (TGA) identifies decomposition thresholds .

Q. How does the compound’s stereoelectronic profile influence its potential as a ligand in coordination chemistry?

  • Methodological Answer : The oxa-diaza moiety’s lone pairs enable metal coordination (e.g., with Cu2+^{2+} or Pd0^{0}). Cyclic voltammetry (CV) and X-ray absorption spectroscopy (XAS) quantify binding constants and oxidation states. For example, in analogous complexes, ligand field splitting energies (Δ\Delta) correlate with catalytic activity in cross-coupling reactions .

Q. What advanced spectroscopic methods can elucidate transient intermediates during photochemical reactions of this compound?

  • Methodological Answer : Time-resolved fluorescence spectroscopy (sub-nanosecond resolution) captures excited-state dynamics, while transient absorption spectroscopy identifies short-lived intermediates (e.g., triplet states). For halogenated analogs, laser flash photolysis paired with ESR spin-trapping detects radical species .

Methodological Framework for Further Research

  • Theoretical Alignment : Anchor studies in frontier molecular orbital theory (e.g., HOMO-LUMO gaps ) or transition-state theory to explain reactivity .
  • Data Validation : Use multivariate statistical analysis (e.g., PCA) to reconcile spectral data discrepancies across labs .
  • Ethical Replication : Follow protocols from crystallography databases (e.g., CCDC) for reproducibility .

This framework ensures alignment with Guiding Principle 2 of scientific inquiry: linking empirical findings to overarching theoretical models .

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